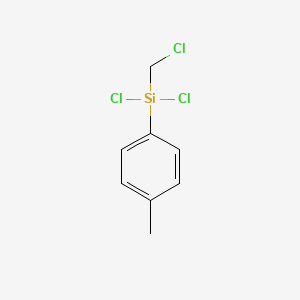
Dichloro(chloromethyl)(4-methylphenyl)silane
Beschreibung
Dichlor(chlormethyl)(4-methylphenyl)silan ist eine chemische Verbindung mit der Summenformel C8H9Cl3Si. Es gehört zu den Organosiliziumverbindungen, die sich durch das Vorhandensein von Siliziumatomen auszeichnen, die an organische Gruppen gebunden sind. Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie.
Eigenschaften
CAS-Nummer |
879409-34-4 |
|---|---|
Molekularformel |
C8H9Cl3Si |
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
dichloro-(chloromethyl)-(4-methylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PXGSIKDKSHYWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](CCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dichlor(chlormethyl)(4-methylphenyl)silan kann durch Reaktion von Chlormethylsilan mit 4-Methylphenylsilan unter bestimmten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators und wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Dichlor(chlormethyl)(4-methylphenyl)silan großtechnische chemische Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen kombiniert werden. Der Prozess kann Schritte wie Destillation und Reinigung umfassen, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Dichlor(chlormethyl)(4-methylphenyl)silan unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome in der Verbindung können durch andere Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Hydrolyse: Die Verbindung reagiert mit Wasser zu Silanolen und Salzsäure.
Oxidation und Reduktion: Sie kann oxidiert werden, um Silanole zu bilden, und reduziert werden, um Silane zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile: Häufige Nukleophile, die in Substitutionsreaktionen verwendet werden, sind Amine und Alkohole.
Wasser: Hydrolysereaktionen beinhalten typischerweise Wasser als Reaktant.
Oxidations- und Reduktionsmittel: Verschiedene Oxidationsmittel (z. B. Wasserstoffperoxid) und Reduktionsmittel (z. B. Lithiumaluminiumhydrid) werden in Oxidations- und Reduktionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Je nach Nukleophil werden Produkte wie Aminosilane oder Alkoxysilane gebildet.
Hydrolyseprodukte: Silanole und Salzsäure sind die Hauptprodukte.
Oxidationsprodukte und Reduktionsprodukte: Silanole und Silane werden durch Oxidation bzw. Reduktion gebildet.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den Dichlor(chlormethyl)(4-methylphenyl)silan seine Wirkungen ausübt, beinhaltet die Wechselwirkung des Siliziumatoms mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit nukleophilen Gruppen in Biomolekülen bilden, was zu Modifikationen ihrer Struktur und Funktion führt. Die an diesen Interaktionen beteiligten Pfade umfassen nukleophile Substitution und Hydrolyse.
Wirkmechanismus
The mechanism by which dichloro(chloromethyl)(4-methylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophilic groups in biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions include nucleophilic substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dichlormethylsilan: Ähnlich in der Struktur, aber ohne die 4-Methylphenylgruppe.
Chlormethylsilan: Enthält nur ein Chloratom und keine 4-Methylphenylgruppe.
Methylphenylsilan: Es fehlen die Chloratome, die in Dichlor(chlormethyl)(4-methylphenyl)silan vorhanden sind.
Einzigartigkeit
Dichlor(chlormethyl)(4-methylphenyl)silan ist durch das Vorhandensein sowohl von Chloratomen als auch der 4-Methylphenylgruppe einzigartig. Diese Kombination von funktionellen Gruppen ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es zu einem vielseitigen Reagenz in der organischen Synthese .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


